4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC16288076
Molecular Formula: C22H21N3O4
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O4 |
|---|---|
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C22H21N3O4/c1-24(2)11-12-25-19(14-7-9-23-10-8-14)18(21(27)22(25)28)20(26)17-13-15-5-3-4-6-16(15)29-17/h3-10,13,19,27H,11-12H2,1-2H3 |
| Standard InChI Key | LJEKJWMUBDPIMI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=NC=C4 |
Introduction
Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one |
| Molecular Formula | C20H19N3O4 |
| CAS Number | Not explicitly provided in sources |
| Functional Groups | Ketone, hydroxyl, amine, aromatic rings |
Synthesis
The synthesis of this compound likely involves multi-step organic reactions. While specific protocols for this exact molecule are not directly available in the sources, similar compounds are synthesized through:
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Formation of the benzofuran moiety: Typically derived from salicylaldehyde derivatives via cyclization.
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Construction of the pyrrol-2-one ring: Achieved through condensation reactions involving amides or esters.
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Incorporation of substituents: Functional groups such as the dimethylaminoethyl and pyridinyl groups are introduced through alkylation or coupling reactions.
For instance, benzofuran-containing compounds are often synthesized under reflux conditions using catalysts such as hydrochloric acid or potassium carbonate in solvents like ethanol or dimethylformamide (DMF) .
Analytical Characterization
The compound would typically be characterized using:
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Nuclear Magnetic Resonance (NMR): To confirm the presence of functional groups and validate the molecular structure.
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Proton NMR () would show signals corresponding to aromatic protons, hydroxyl groups, and dimethylamino protons.
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Carbon NMR () would reveal peaks for carbonyl carbons and aromatic carbons.
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Infrared Spectroscopy (IR): To identify characteristic absorption bands for hydroxyl (), carbonyl (), and amine () groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Medicinal Chemistry
Compounds containing benzofuran and pyrrolone scaffolds have been studied for their pharmacological properties:
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Anticancer Activity: Benzofuran derivatives have shown cytotoxic effects against various cancer cell lines .
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Anti-inflammatory Properties: Related compounds have been evaluated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which play a role in inflammation .
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Neurological Effects: The presence of nitrogen-containing groups (e.g., dimethylamino) suggests potential activity on neurotransmitter systems.
Material Science
The conjugated aromatic systems in this compound may also find applications in organic electronics or as precursors for advanced materials.
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